molecular formula C5H6N2OS B13100263 1-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanone

1-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanone

Cat. No.: B13100263
M. Wt: 142.18 g/mol
InChI Key: OSHIQXIEVBAUKQ-UHFFFAOYSA-N
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Description

1-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanone is an organic compound belonging to the thiadiazole family Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methyl group at the 4-position of the thiadiazole ring and an ethanone group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-methyl-1,2,5-thiadiazole with ethanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiadiazole derivatives with reduced functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the methyl group or the ethanone moiety, leading to the formation of various substituted thiadiazole derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

    Biology: Thiadiazole derivatives have shown promising antimicrobial, antifungal, and antiviral activities, making them potential candidates for drug development.

    Medicine: The compound and its derivatives are being investigated for their potential use as therapeutic agents for various diseases, including cancer and infectious diseases.

    Industry: Thiadiazoles are used in the production of agrochemicals, dyes, and polymers due to their stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways . The compound can inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or interference with DNA replication. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

1-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanone can be compared with other thiadiazole derivatives to highlight its uniqueness :

    Similar Compounds: 1,3,4-Thiadiazole, 1,2,4-Thiadiazole, 1,2,3-Thiadiazole.

    Uniqueness: The presence of the methyl group at the 4-position and the ethanone group at the 1-position imparts unique chemical and biological properties to this compound. These structural features can influence its reactivity, stability, and biological activity, making it distinct from other thiadiazole derivatives.

Properties

Molecular Formula

C5H6N2OS

Molecular Weight

142.18 g/mol

IUPAC Name

1-(4-methyl-1,2,5-thiadiazol-3-yl)ethanone

InChI

InChI=1S/C5H6N2OS/c1-3-5(4(2)8)7-9-6-3/h1-2H3

InChI Key

OSHIQXIEVBAUKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NSN=C1C(=O)C

Origin of Product

United States

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